molecular formula C12H17NO2 B8655299 (S)-2-[(2,6-Dimethylphenyl)amino]propionic acid methyl ester

(S)-2-[(2,6-Dimethylphenyl)amino]propionic acid methyl ester

Cat. No. B8655299
M. Wt: 207.27 g/mol
InChI Key: NEOYGRJJOGVQPO-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04034108

Procedure details

990.3 g (= 4.76 g-moles) of α-(2,6-dimethylanilino)-propionic acid methyl ester is mixed with 605 g (= 5.7 g-moles) of sodium carbonate in 2.5 liters of benzene (absolute). An amount of 455 ml (= 5.7 g-moles) of monochloroacetyl chloride is then added dropwise and sufficiently slowly to ensure that a temperature of 30°-35° in the reaction mixture is not exceeded. After stirring has been maintained overnight at room temperature, the mixture is filtered off, and the filtrate concentrated in a rotary evaporator at ca. 50°. The resulting residue is recrystallised from ligroin (boiling range 65°-90° ). The yield obtained is 1132 g (= 83.8% of theory) of final product, M.P. 92°-94° (compound No. 3).
Quantity
990.3 g
Type
reactant
Reaction Step One
Quantity
605 g
Type
reactant
Reaction Step One
Quantity
2.5 L
Type
solvent
Reaction Step One
Quantity
455 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:15])[CH:4]([NH:6][C:7]1[C:12]([CH3:13])=[CH:11][CH:10]=[CH:9][C:8]=1[CH3:14])[CH3:5].C(=O)([O-])[O-].[Na+].[Na+].[Cl:22][CH2:23][C:24](Cl)=[O:25]>C1C=CC=CC=1>[CH3:1][O:2][C:3]([CH:4]([N:6]([C:24](=[O:25])[CH2:23][Cl:22])[C:7]1[C:8]([CH3:14])=[CH:9][CH:10]=[CH:11][C:12]=1[CH3:13])[CH3:5])=[O:15] |f:1.2.3|

Inputs

Step One
Name
Quantity
990.3 g
Type
reactant
Smiles
COC(C(C)NC1=C(C=CC=C1C)C)=O
Name
Quantity
605 g
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Name
Quantity
2.5 L
Type
solvent
Smiles
C1=CC=CC=C1
Step Two
Name
Quantity
455 mL
Type
reactant
Smiles
ClCC(=O)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to ensure that a temperature of 30°-35° in the reaction mixture
FILTRATION
Type
FILTRATION
Details
the mixture is filtered off
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate concentrated in a rotary evaporator at ca. 50°
CUSTOM
Type
CUSTOM
Details
The resulting residue is recrystallised from ligroin (boiling range 65°-90° )
CUSTOM
Type
CUSTOM
Details
The yield obtained

Outcomes

Product
Name
Type
product
Smiles
COC(=O)C(C)N(C1=C(C=CC=C1C)C)C(CCl)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.